molecular formula C7H6BrF2N B13137149 2-Bromo-4-(difluoromethyl)-5-methylpyridine

2-Bromo-4-(difluoromethyl)-5-methylpyridine

Cat. No.: B13137149
M. Wt: 222.03 g/mol
InChI Key: CMGFITMFECXHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(difluoromethyl)-5-methylpyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-5-methylpyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 4-(difluoromethyl)-5-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(difluoromethyl)-1-fluorobenzene: Similar in structure but with a fluorine atom instead of a methyl group on the pyridine ring.

    2-Bromo-4,6-difluoroaniline: Contains an aniline group instead of a pyridine ring.

    2-Bromo-4-(difluoromethyl)aniline hydrochloride: Similar structure with an aniline group and hydrochloride salt form.

Uniqueness

2-Bromo-4-(difluoromethyl)-5-methylpyridine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-5-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-3-11-6(8)2-5(4)7(9)10/h2-3,7H,1H3

InChI Key

CMGFITMFECXHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.